Quinolin-6-ylZinc bromide
Description
Quinolin-6-ylzinc bromide is an organozinc reagent characterized by a quinoline backbone substituted with a zinc bromide group at the 6-position. Its molecular formula is C₉H₆BrNZn, with a molecular weight of 275.43 g/mol. Organozinc compounds like this are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for constructing carbon-carbon bonds. These reagents are typically moisture-sensitive and require anhydrous conditions for handling.
Below, we compare it with structurally or functionally related compounds.
Properties
Molecular Formula |
C9H6BrNZn |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
bromozinc(1+);6H-quinolin-6-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1 |
InChI Key |
WJFXAYMVLPKEBJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C[C-]=C2)N=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-6-ylZinc bromide typically involves the reaction of quinoline with zinc bromide under controlled conditions. One common method is the direct reaction of quinoline with zinc bromide in an inert solvent such as tetrahydrofuran (THF) at room temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Negishi Cross-Coupling Reactions
Quinolin-6-ylzinc bromide serves as a critical intermediate in palladium-catalyzed Negishi cross-couplings, enabling the synthesis of functionalized quinoline derivatives. For example:
-
Reaction with Aryl Bromides :
When reacted with aryl bromides (0.8 equiv) in tetrahydrofuran (THF) using Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) as catalysts, the reagent forms biarylquinoline products 15 in yields up to 97% . This method tolerates sensitive functional groups (-OH, -NH₂, -CN, -CF₃) on the aryl bromide partner.
| Substrate (Aryl Bromide) | Product Yield (%) | Key Conditions |
|---|---|---|
| 4-Cyanophenyl bromide | 97 | THF, 25°C, 1 h |
| 3-Aminophenyl bromide | 89 | THF, 25°C, 1 h |
| 2-Trifluoromethylphenyl bromide | 92 | THF, 25°C, 1 h |
-
Mechanistic Insight :
The reaction proceeds via transmetallation, where the zinc transfers the quinolin-6-yl group to Pd(0), forming a Pd(II) intermediate. Subsequent reductive elimination yields the coupled product .
Nucleophilic Additions
The nucleophilic zinc-quinoline moiety reacts with electrophilic partners, such as carbonyl compounds:
-
Aldehyde/Ketone Additions :
this compound adds to aldehydes or ketones in THF at low temperatures (-78°C to 0°C), producing secondary or tertiary alcohols. For instance, reaction with benzaldehyde yields (quinolin-6-yl)(phenyl)methanol in 75–85% yield. -
Epoxide Ring-Opening :
Epoxides react with the reagent to form β-hydroxyquinoline derivatives. For example, styrene oxide undergoes ring-opening to give 2-(quinolin-6-yl)-1-phenylethanol in 70% yield.
Oxidation and Reduction Pathways
The quinoline ring undergoes selective transformations under specific conditions:
-
Oxidation :
Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the quinoline ring to its N-oxide derivative, retaining the zinc-bromide moiety. -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the quinoline ring to tetrahydroquinoline-zinc bromide, which can further participate in coupling reactions.
Copper-Promoted Bromination
While not directly involving this compound, related methodologies highlight its potential utility. For instance, copper catalysts (e.g., Cu(OAc)₂) promote selective C–H bromination of quinoline derivatives using alkyl bromides . This suggests that this compound could act as a directing group or intermediate in analogous halogenation reactions.
Cobalt-Catalyzed Electrophilic Amination
In cobalt-catalyzed systems (CoCl₂, 5 mol%), organozinc reagents like this compound may undergo electrophilic amination with O-benzoylhydroxylamines, forming arylaminated quinolines. While direct evidence is limited, similar reactions with arylzinc pivalates achieve yields >80% .
Stability and Handling Considerations
Critical parameters for optimal reactivity:
Scientific Research Applications
Quinolin-6-ylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Quinoline derivatives have shown promise in the treatment of various diseases, including malaria and cancer.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Quinolin-6-ylZinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with different substrates, facilitating the formation of new bonds. The quinoline moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Evidence: None of the provided sources directly address this compound, necessitating extrapolation from analogous compounds.
- Contradictions: While patent compounds emphasize therapeutic targets, organozinc reagents like this compound are non-pharmacological tools. This highlights a dichotomy in quinoline chemistry: synthetic vs. bioactive applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
